molecular formula C12H16O4S B3256110 Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester CAS No. 26420-00-8

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester

Cat. No.: B3256110
CAS No.: 26420-00-8
M. Wt: 256.32 g/mol
InChI Key: YUIMZHKEFMSQNA-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester (hereafter referred to as Compound X) is a diethyl ester derivative of malonic acid with a 2-thienylmethyl substituent on the central carbon. While direct data on Compound X is absent in the provided evidence, its structural analogs (diethyl malonates with varying substituents) offer insights into its likely properties and applications. These compounds are pivotal in organic synthesis, particularly in the malonic ester synthesis, enabling the preparation of α-substituted carboxylic acids.

Properties

IUPAC Name

diethyl 2-(thiophen-2-ylmethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-7,10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMZHKEFMSQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258702
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26420-00-8
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26420-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester, also known as diethyl 2-(2-thienylmethyl)malonate, is an organic compound with the molecular formula C12H16O4SC_{12}H_{16}O_4S and a molar mass of 256.32 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H16O4SC_{12}H_{16}O_4S
  • Molar Mass : 256.32 g/mol
  • Water Solubility : Poorly soluble in water
  • CAS Number : 122308-25-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thienyl group is significant for its potential to modulate enzyme activity and receptor binding.

Key Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, influencing cellular signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of propanedioic acid can exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The thienyl group may contribute to the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various malonate derivatives, including this compound. Results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant activity of the compound using DPPH radical scavenging methods. The results revealed a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.

SampleDPPH Scavenging Activity (%)
This compound45
Ascorbic Acid (Control)85

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory effects involved evaluating the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in nitric oxide levels.

Concentration (µM)Nitric Oxide Production (µM)
025
1018
5010

Safety and Toxicology

Toxicological assessments indicate that Propanedioic acid derivatives generally exhibit low acute toxicity. In repeated dose studies on rats, no significant adverse effects were observed at doses up to 1000 mg kg1000\text{ mg kg}, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The substituent on the central carbon of diethyl malonate derivatives significantly influences their chemical behavior. Below is a comparative analysis of Compound X and key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (CAS RN) Molecular Formula Molecular Weight Substituent(s) Boiling Point (°C) Key Properties/Applications
Compound X (hypothetical) C12H16O4S 256.32 2-Thienylmethyl Not reported Likely used in heterocyclic drug synthesis
Propanedioic acid, 2-[2-(2-pyridinyl)ethyl]-, diethyl ester (84199-92-8) C14H19NO4 265.31 2-Pyridinylethyl 158–160 (4 Torr) Aromatic N-heterocycle enhances coordination chemistry; potential catalyst intermediate
1,3-Diethyl 2-(acetylamino)-2-[(5-chlorobenzo[b]thien-3-yl)methyl]propanedioate (NSC 274961) C19H20ClNO4S 393.88 5-Chlorobenzo[b]thienylmethyl, acetylamino Not reported Chlorine increases lipophilicity; bioactive intermediate in medicinal chemistry
Diethyl (2-(phenylthio)ethyl)malonate C14H18O4S 282.35 Phenylthioethyl Not reported Sulfur atom improves nucleophilicity; used in thioether synthesis
Diethyl isobutylmalonate (10203-58-4) C11H20O4 216.28 Isobutyl Not reported Aliphatic substituent lowers boiling point; solvent or plasticizer
Diethyl 2-(chloromethylene)propanedioate (28783-51-9) C8H11ClO4 206.62 Chloromethylene Not reported Electron-withdrawing group enhances enolate reactivity
Diethyl phthalimidomalonate (29097-77-6) C15H15NO6 305.29 Phthalimido Not reported Bulky substituent hinders hydrolysis; peptide synthesis intermediate

Electronic and Reactivity Trends

  • Aromatic vs. Aliphatic Substituents : Pyridinyl () and thienyl groups (Compound X) introduce π-electron systems, altering electronic density. Thiophene’s sulfur atom increases electron richness compared to pyridine’s nitrogen, affecting electrophilic substitution reactivity .
  • Electron-Withdrawing Groups: Chloromethylene () and phthalimido () substituents stabilize enolates, facilitating nucleophilic acyl substitutions .
  • Steric Effects : Bulky groups like phthalimido () or benzo[b]thienyl () reduce reaction rates in sterically hindered environments .

Environmental and Toxicological Profiles

  • Chlorinated Derivatives : Compounds like NSC 274961 () may exhibit higher persistence or toxicity due to halogenation .
  • Aliphatic Esters : Isobutylmalonate () likely shares similar biodegradability with parent diethyl malonate .

Research Findings and Key Observations

Substituent-Driven Reactivity: Electron-rich thienyl or phenyl groups enhance electrophilic aromatic substitution, while electron-withdrawing groups (e.g., chloromethylene) favor enolate formation .

Hazard Profiles : EPA prioritization relies on structural analogs (e.g., dimethyl malonate for diethyl malonate) to predict environmental behavior .

Synthetic Utility : Diethyl malonate derivatives are versatile intermediates; substituents dictate their role in synthesizing heterocycles, surfactants, or polymers .

Q & A

Q. What are the common synthetic routes for Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester, and how are reaction parameters optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between malonic acid derivatives (e.g., diethyl malonate) and functionalized aryl/thienyl precursors. For example, reacting diethyl malonate with 2-(chloromethyl)thiophene under basic conditions can yield the target compound . Key optimization parameters include:
  • Temperature : Elevated temperatures (80–120°C) to accelerate reactivity while avoiding decomposition.
  • Molar Ratios : Stoichiometric excess of the malonate derivative (1.2–1.5 equivalents) to drive the reaction to completion.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thienylmethyl group at position 2) and esterification. Key signals include δ ~4.2 ppm (quartet, -OCH₂CH₃) and δ ~3.8 ppm (singlet, -CH₂-thiophene) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 298.1 for C₁₃H₁₈O₄S) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (thiophene C-H) .

Advanced Research Questions

Q. How can computational chemistry methods predict the three-dimensional conformation and reactivity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : To model the compound’s conformational flexibility in solution, focusing on steric effects of the thienylmethyl group.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the thiophene ring’s electron-rich nature enhances reactivity in cross-coupling reactions .
  • Molecular Docking : Assess binding affinities with biological targets (e.g., enzymes in agrochemical pathways) by analyzing hydrogen bonding and π-π interactions .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?

  • Methodological Answer :
  • Systematic Parameter Screening : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify outliers. For instance, yields may drop in polar aprotic solvents due to side reactions .
  • Cross-Validation with Orthogonal Techniques : Combine NMR with X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .
  • Meta-Analysis of Literature Data : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in reported melting points or spectral shifts caused by impurities .

Q. How do structural modifications to the thienylmethyl group affect bioactivity, and what methodologies study this?

  • Methodological Answer :
  • SAR (Structure-Activity Relationship) Studies : Synthesize analogs with substituents (e.g., halogens, methyl groups) on the thiophene ring. Assess bioactivity via:
  • In Vitro Assays : Enzyme inhibition assays (e.g., acetylcholinesterase for agrochemical targets) with IC₅₀ comparisons .
  • Pharmacokinetic Profiling : Measure logP (via HPLC) to correlate lipophilicity with membrane permeability .
  • X-Ray Crystallography : Resolve crystal structures of protein-ligand complexes to visualize steric/electronic effects of modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester
Reactant of Route 2
Reactant of Route 2
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester

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